

# Boc-D-Phe-ONp molecular weight and formula

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## Compound of Interest

Compound Name: **Boc-D-Phe-ONp**  
Cat. No.: **B558458**

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An In-Depth Technical Guide to **Boc-D-Phe-ONp** for Advanced Peptide Synthesis

## Abstract

In the intricate field of peptide chemistry and therapeutic drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern molecular design. N-(tert-Butoxycarbonyl)-D-phenylalanine 4-nitrophenyl ester (**Boc-D-Phe-ONp**) is a pivotal reagent that facilitates this strategy, enabling the precise insertion of D-phenylalanine into peptide backbones. The inclusion of D-amino acids is a well-established method for enhancing peptide stability against enzymatic degradation, modulating receptor affinity, and constraining conformational flexibility—all critical parameters in drug design. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering a deep dive into the core molecular characteristics, strategic applications, and validated experimental protocols for **Boc-D-Phe-ONp**.

## Core Molecular Profile and Physicochemical Properties

A foundational understanding of a reagent's properties is paramount for its effective and reproducible application in synthesis.

## Molecular Formula and Weight

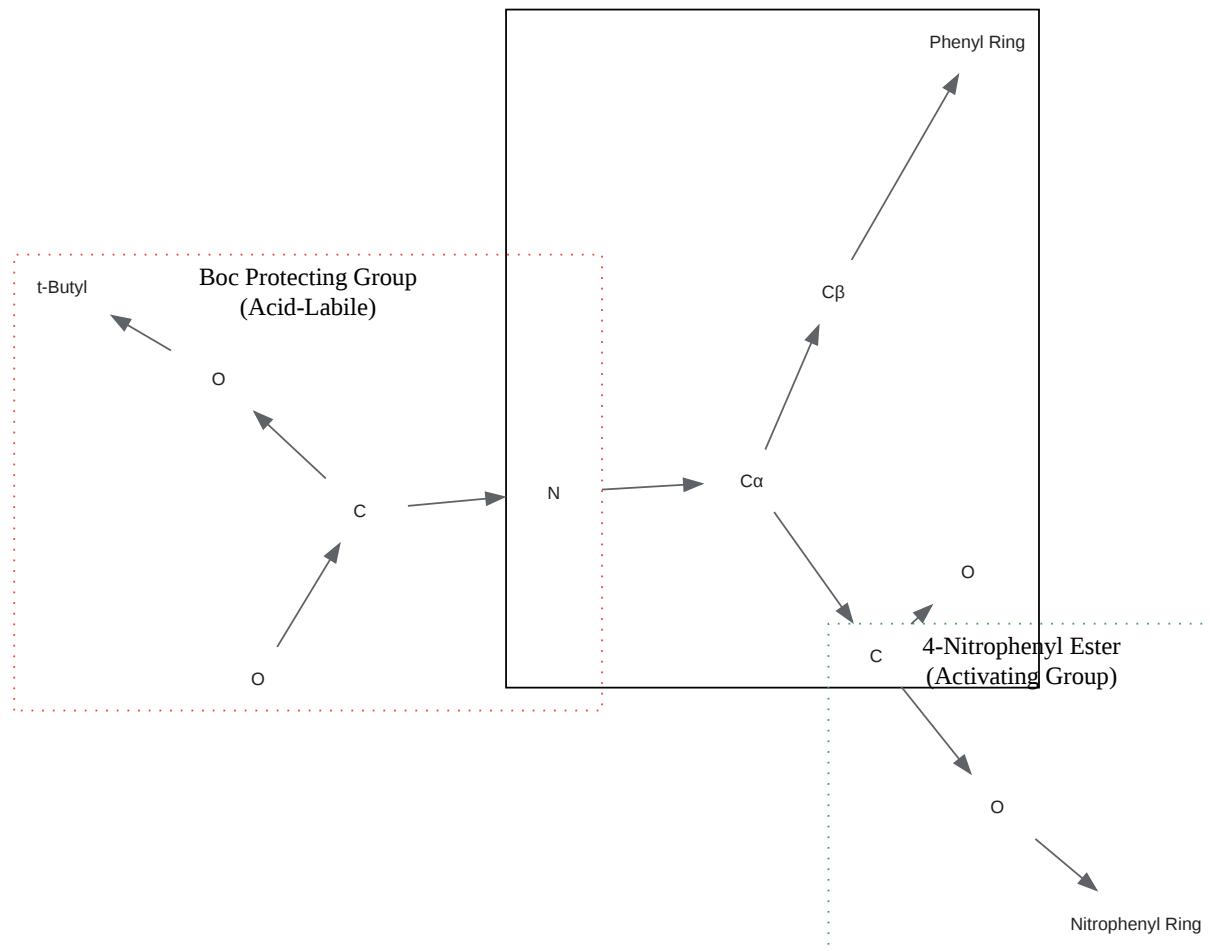
Stoichiometric accuracy in peptide synthesis begins with the precise molecular formula and weight of the constituent building blocks. **Boc-D-Phe-ONp** is the D-enantiomer of its more

common L-counterpart; as stereoisomers, they share the same molecular formula and mass.

Parameter	Value	Data Source
Molecular Formula	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	386.4 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Table 1: Core Molecular Data for Boc-D-Phe-ONp.		

## Chemical Structure and Rationale

The functionality of **Boc-D-Phe-ONp** is dictated by its tripartite structure: the D-phenylalanine core, the acid-labile tert-butoxycarbonyl (Boc) protecting group on the  $\alpha$ -amine, and the 4-nitrophenyl (ONp) ester activating group on the carboxyl terminus.



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Figure 1: Annotated structure of **Boc-D-Phe-ONp** highlighting the functional groups.

- Expertise & Experience: The choice of the Boc group is strategic; its lability in mild acidic conditions (e.g., trifluoroacetic acid, TFA) provides an orthogonal protection scheme relative

to base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups, allowing for selective deprotection during synthesis.<sup>[3]</sup> The ONp ester is a moderately reactive leaving group. Its primary advantage is the crystalline nature of the resulting activated amino acids, which facilitates purification. Furthermore, the release of the 4-nitrophenolate anion upon aminolysis provides a yellow color, which can be used for qualitative or even quantitative reaction monitoring.<sup>[1][2]</sup>

## Strategic Implementation in Peptide Synthesis

The decision to use **Boc-D-Phe-ONp** is driven by the desired final properties of the peptide.

### Causality Behind D-Amino Acid Incorporation

- **Proteolytic Resistance:** Natural proteases are stereospecific for L-amino acid residues. Introducing a D-amino acid at a potential cleavage site sterically hinders enzyme binding, dramatically increasing the peptide's in-vivo half-life.<sup>[3]</sup>
- **Conformational Constraint:** The D-residue alters the local backbone dihedral angles (phi/psi), often inducing specific secondary structures like  $\beta$ -turns. This conformational locking can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
- **Receptor Selectivity:** Changing the chirality at a single position can drastically alter the three-dimensional pharmacophore, potentially switching a compound from an agonist to an antagonist or redirecting its binding to a different receptor subtype.

### Workflow for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

The core of Boc-chemistry SPPS is a repetitive cycle of deprotection and coupling.

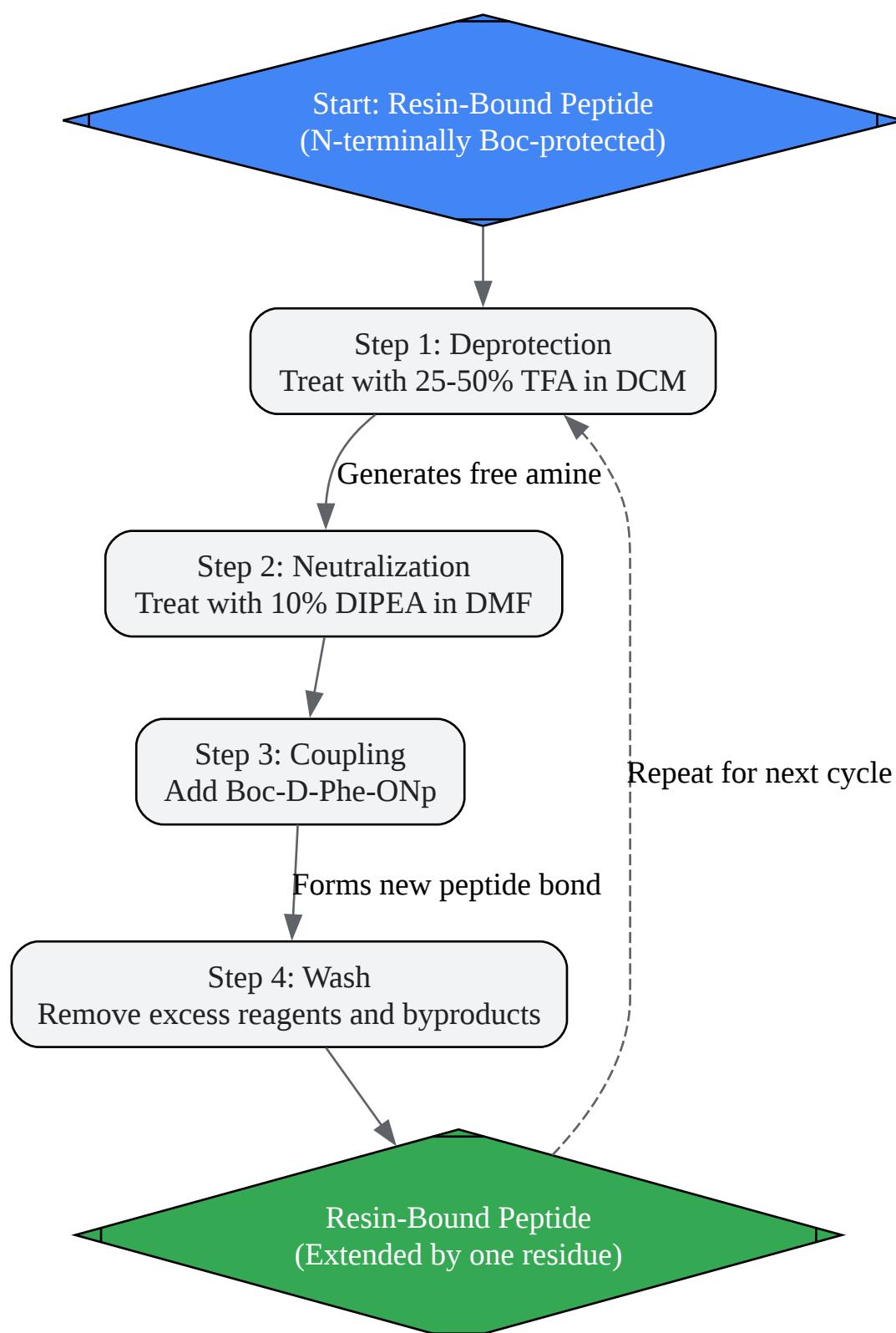
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Figure 2: The iterative cycle of Boc-chemistry solid-phase peptide synthesis (SPPS).

# Validated Experimental Methodologies

**Trustworthiness:** Each protocol presented includes in-process controls, creating a self-validating system to ensure reaction completion and minimize the risk of deletion or truncated sequences.

## Protocol: Manual Boc-SPPS Coupling of Boc-D-Phe-ONp

This protocol details the manual addition of a **Boc-D-Phe-ONp** residue to a growing peptide chain on a solid support.

### Materials:

- Peptide-resin with a free N-terminal amine (e.g., H-Gly-Merrifield resin)
- **Boc-D-Phe-ONp**
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- N,N-Diisopropylethylamine (DIPEA)
- Kaiser Test Kit (Reagents A, B, C)
- Manual SPPS reaction vessel

### Methodology:

- **Resin Preparation:** Swell the peptide-resin (1.0 eq) in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.
- **Pre-Coupling Validation (Kaiser Test):**
  - Take a few beads of resin and wash with ethanol.
  - Add 2 drops of each Kaiser reagent (A: ninhydrin in ethanol, B: phenol in ethanol, C: potassium cyanide in pyridine).

- Heat at 100°C for 5 minutes.
- Self-Validation: A deep blue color on the beads and in the solution confirms the presence of the free primary amine, validating that the resin is ready for coupling. If the test is negative (yellow/clear), the preceding deprotection step failed and must be repeated.
- Coupling Reaction:
  - Prepare a solution of **Boc-D-Phe-ONp** (3.0 eq) in a minimal volume of DMF.
  - Add this solution to the swollen resin.
  - Shake the vessel for 60-120 minutes at room temperature. Note: ONp esters are less reactive than modern coupling reagents; longer reaction times are typical.
- Post-Coupling Validation (Kaiser Test):
  - After the coupling time, take a few beads and perform the Kaiser test as described in step 2.
  - Self-Validation: A negative test (yellow or colorless beads) indicates that all primary amines have been acylated and the reaction is complete. If the test is positive, the coupling is incomplete; drain the solvent and repeat step 3 (a "recouple").
- Washing: Once a negative Kaiser test is achieved, drain the reaction solution. Wash the resin extensively (3x DMF, 3x DCM) to ensure complete removal of unreacted reagents and the 4-nitrophenol byproduct.
- Cycle Completion: The resin is now N-terminally protected with Boc-D-Phe and is ready for the next deprotection/coupling cycle.

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## References

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